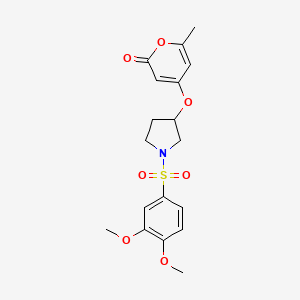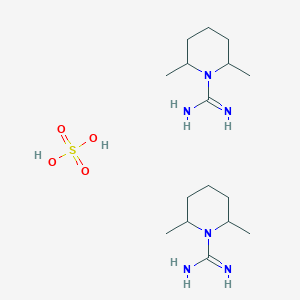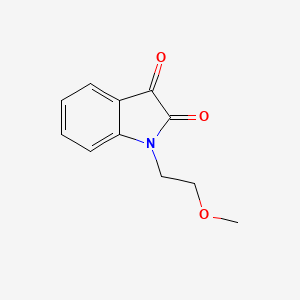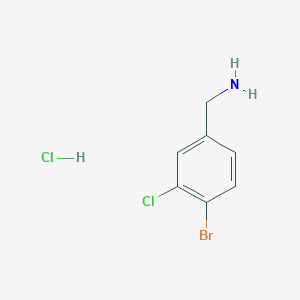
4-((1-((3,4-diméthoxyphényl)sulfonyl)pyrrolidin-3-yl)oxy)-6-méthyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H21NO7S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des études d'interaction avec l'ADN ont révélé une liaison d'intercalation significative, conduisant à une augmentation de la température de fusion et à un allongement de l'ADN. Cependant, il n'a pas sensibilisé les cellules cancéreuses du sein résistantes à la doxorubicine (DOX) ni amélioré la capacité de la DOX à tuer les cellules .
- Ce composé appartient à la classe des pyrazolines, qui est pertinente pour la découverte et le développement de médicaments .
- Les curcuminoïdes sont des composés bioactifs présents dans le curcuma et ont des applications thérapeutiques potentielles .
- Bien que ce composé n'ait pas amélioré l'activité de la DOX, son évaluation contre les cellules résistantes contribue à la recherche sur la MDR .
Potentiel anticancéreux
Recherche sur les hétérocycles contenant de l'azote
Dérivés de la curcumine
Études de liaison à l'ADN
Recherche sur l'inversion de la multirésistance aux médicaments (MDR)
Études biochimiques et biophysiques
Mécanisme D'action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It is a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Analyse Biochimique
Biochemical Properties
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles . By inhibiting nSMase2, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can modulate the release of extracellular vesicles, which are crucial for cell-to-cell communication and the transport of biomolecules.
Cellular Effects
The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the release of extracellular vesicles, it can affect the communication between cells and alter the cellular microenvironment. Additionally, the inhibition of nSMase2 by 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to changes in lipid metabolism and the regulation of stress responses in cells .
Molecular Mechanism
At the molecular level, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of nSMase2, inhibiting its enzymatic activity and preventing the hydrolysis of sphingomyelin to ceramide. This inhibition disrupts the biogenesis of extracellular vesicles and alters the composition of lipid rafts in the cell membrane. Furthermore, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to sustained inhibition of nSMase2 activity and prolonged effects on extracellular vesicle release and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit nSMase2 activity and modulate extracellular vesicle release without causing significant toxicity. At higher doses, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may exhibit toxic effects, including alterations in lipid metabolism and cellular stress responses. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is involved in several metabolic pathways, primarily through its interaction with nSMase2. By inhibiting this enzyme, the compound affects the sphingolipid metabolism pathway, leading to changes in the levels of sphingomyelin, ceramide, and other related metabolites. Additionally, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that mediate its uptake and efflux, influencing its localization and accumulation within cells. Additionally, binding proteins in the cytoplasm and organelles can affect the distribution and activity of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, determining its cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is critical for its activity and function. The compound has been observed to localize to specific compartments within the cell, including the endoplasmic reticulum, Golgi apparatus, and lipid rafts in the plasma membrane. Targeting signals and post-translational modifications play a role in directing 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one to these subcellular locations, where it can exert its effects on nSMase2 activity, extracellular vesicle release, and lipid metabolism .
Propriétés
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-12-8-14(9-18(20)25-12)26-13-6-7-19(11-13)27(21,22)15-4-5-16(23-2)17(10-15)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORUYYSBNCKTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)


![2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)


